6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Overview
Description
6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[4,5-b]pyridine core with an amino group at the 6th position and a methoxy group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains a phenyl group and a methyl group.
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Contains a chloro group instead of a methoxy group.
Uniqueness
6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an amino and a methoxy group provides distinct properties that can be exploited in various applications .
Properties
Molecular Formula |
C7H8N4O2 |
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Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-amino-5-methoxy-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H8N4O2/c1-13-6-3(8)2-4-5(10-6)11-7(12)9-4/h2H,8H2,1H3,(H2,9,10,11,12) |
InChI Key |
FWCQBOYRIMEUJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1N)NC(=O)N2 |
Origin of Product |
United States |
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